molecular formula C11H16O B14650806 4-Methyldec-4-en-8-ynal CAS No. 41143-17-3

4-Methyldec-4-en-8-ynal

Cat. No.: B14650806
CAS No.: 41143-17-3
M. Wt: 164.24 g/mol
InChI Key: QHUIUBOZCIGHHA-UHFFFAOYSA-N
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Description

4-Methyldec-4-en-8-ynal is an organic compound with the molecular formula C11H16O It features a unique structure that includes an aldehyde group, a double bond, and a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyldec-4-en-8-ynal typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Alkyne: Starting with a suitable alkyne precursor, such as 4-methyl-1-pentyne, the compound undergoes a series of reactions to introduce the triple bond.

    Addition of the Aldehyde Group:

    Formation of the Double Bond: The final step involves the formation of the double bond, which can be achieved through various methods, including Wittig reactions or elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyldec-4-en-8-ynal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne and alkene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: 4-Methyldec-4-en-8-ynoic acid

    Reduction: 4-Methyldec-4-en-8-ynol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methyldec-4-en-8-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyldec-4-en-8-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-4-en-2-ynal: Similar structure but with a shorter carbon chain.

    4-Methylhex-4-en-3-ynal: Similar structure with a different position of the triple bond.

    4-Methylhept-4-en-5-ynal: Similar structure with a different position of the double bond.

Uniqueness

4-Methyldec-4-en-8-ynal is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

41143-17-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-methyldec-4-en-8-ynal

InChI

InChI=1S/C11H16O/c1-3-4-5-6-8-11(2)9-7-10-12/h8,10H,5-7,9H2,1-2H3

InChI Key

QHUIUBOZCIGHHA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC=C(C)CCC=O

Origin of Product

United States

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